molecular formula C27H32N2O3 B2811341 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid CAS No. 1025725-37-4

2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid

Cat. No.: B2811341
CAS No.: 1025725-37-4
M. Wt: 432.564
InChI Key: BUVCHKAYHGCCLS-UHFFFAOYSA-N
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Description

2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid is a complex organic compound that features an adamantane core structure Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of adamantane derivatives with appropriate reagents to introduce the 4-methylphenyl group. This is followed by the formation of the amide bond through a coupling reaction with 3-phenylpropanoic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that allow for large-scale synthesis. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized adamantane compounds .

Scientific Research Applications

2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological molecules, potentially affecting their function. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid is unique due to its combination of an adamantane core with a phenylpropanoic acid moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in scientific research and industry .

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1-adamantyl]carbamoylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c1-18-7-9-22(10-8-18)26-13-20-11-21(14-26)16-27(15-20,17-26)29-25(32)28-23(24(30)31)12-19-5-3-2-4-6-19/h2-10,20-21,23H,11-17H2,1H3,(H,30,31)(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVCHKAYHGCCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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